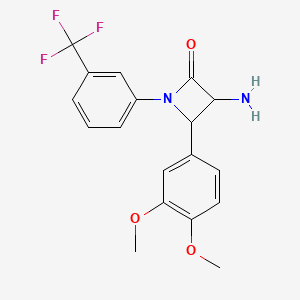
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of three benzohydrazide groups attached to a triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) typically involves the reaction of 1,3,5-triazine-2,4,6-tricarboxylic acid chloride with benzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzohydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazine derivatives with oxidized functional groups.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The triazine core and benzohydrazide groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another triazine derivative with three aniline groups instead of benzohydrazide groups.
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine: A triazine derivative with nitrophenyl groups.
2,4,6-Triphenyl-s-triazine: A triazine derivative with phenyl groups.
Uniqueness
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tri(benzohydrazide) is unique due to the presence of benzohydrazide groups, which impart specific chemical and biological properties. These groups enhance its potential as a versatile compound for various applications, distinguishing it from other triazine derivatives.
Propiedades
Fórmula molecular |
C24H21N9O3 |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
4-[4,6-bis[4-(hydrazinecarbonyl)phenyl]-1,3,5-triazin-2-yl]benzohydrazide |
InChI |
InChI=1S/C24H21N9O3/c25-31-22(34)16-7-1-13(2-8-16)19-28-20(14-3-9-17(10-4-14)23(35)32-26)30-21(29-19)15-5-11-18(12-6-15)24(36)33-27/h1-12H,25-27H2,(H,31,34)(H,32,35)(H,33,36) |
Clave InChI |
IOKWTNNHSZYOOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)NN)C4=CC=C(C=C4)C(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


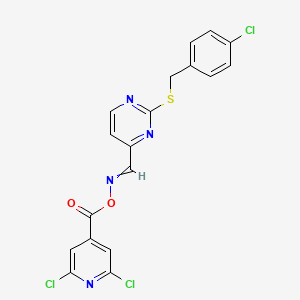
![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)

![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)



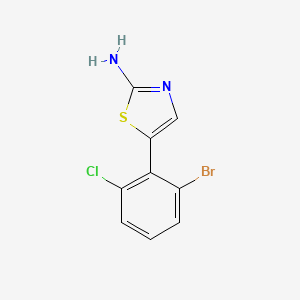


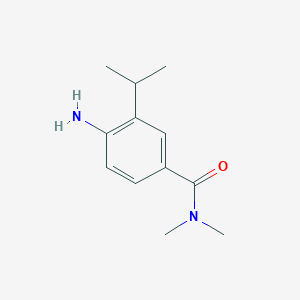
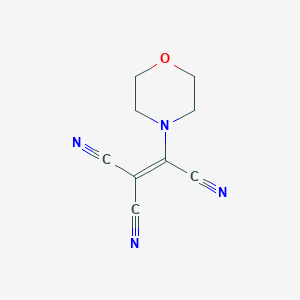
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)
